molecular formula C11H16F6N2O4 B3043425 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) CAS No. 864248-58-8

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

Cat. No. B3043425
CAS RN: 864248-58-8
M. Wt: 354.25 g/mol
InChI Key: IZTVLDCUVGGJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)” is a chemical compound . The exact physical form and color may vary .


Synthesis Analysis

The synthesis of related spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .


Molecular Structure Analysis

The molecular structure of “1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)” is complex. The InChI code for a similar compound, “1-(azetidin-3-yl)piperidin-4-ol bis(2,2,2-trifluoroacetate)”, is "1S/C8H16N2O.2C2HF3O2/c11-8-1-3-10(4-2-8)7-5-9-6-7;23-2(4,5)1(6)7/h7-9,11H,1-6H2;2(H,6,7)" .


Chemical Reactions Analysis

The synthesis of related compounds involves a series of reactions including carbonylation, retro-Wolff rearrangement, and intramolecular C–H insertion .

Safety and Hazards

In combustion, “1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)” emits toxic fumes of carbon dioxide/carbon monoxide and nitrogen oxides (NOx) . Firefighters are advised to wear self-contained breathing apparatus and protective clothing .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-2-4-9(3-1)7-5-8-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTVLDCUVGGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

CAS RN

864248-58-8
Record name 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 2
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 3
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 4
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 5
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Reactant of Route 6
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.